molecular formula C13H12N2O2 B11793996 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine

Cat. No.: B11793996
M. Wt: 228.25 g/mol
InChI Key: SQTRVZFDMHCNIH-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine is an organic compound that features a unique structure combining a dihydrobenzo dioxin ring with a pyridine ring

Preparation Methods

The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine typically involves multiple steps:

    Starting Material: The synthesis often begins with 2,3-dihydroxybenzoic acid.

    Alkylation: The phenolic hydroxyl groups are alkylated.

    Azidation: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: This step involves the rearrangement of the azide to form an isocyanate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.

Chemical Reactions Analysis

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine can undergo various chemical reactions:

Scientific Research Applications

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-3-amine

InChI

InChI=1S/C13H12N2O2/c14-10-2-1-5-15-13(10)9-3-4-11-12(8-9)17-7-6-16-11/h1-5,8H,6-7,14H2

InChI Key

SQTRVZFDMHCNIH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(C=CC=N3)N

Origin of Product

United States

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